molecular formula C18H15NNa2O7S2 B12512502 Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate

Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate

Cat. No.: B12512502
M. Wt: 467.4 g/mol
InChI Key: BIPPKCSTYKCFHX-UHFFFAOYSA-L
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Description

Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate is a specialized Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure features a sulfonatosulfanyl (-S-SO₃⁻) group at the β-position of the amino acid backbone and a disodium counterion, enhancing aqueous solubility. This compound is primarily used in peptide synthesis as a building block, leveraging the Fmoc group’s base-labile protection for orthogonal deprotection strategies .

Properties

Molecular Formula

C18H15NNa2O7S2

Molecular Weight

467.4 g/mol

IUPAC Name

disodium;2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatosulfanylpropanoate

InChI

InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2

InChI Key

BIPPKCSTYKCFHX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Fmoc Protection of Cysteine

Cysteine serves as the starting material due to its 2-amino-3-mercaptopropanoic acid structure. The Fmoc group is introduced via reaction with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) or Fmoc-N-hydroxysuccinimide carbonate (Fmoc-NHS) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

Reaction Conditions

Parameter Value/Details Source
Base Diisopropylethylamine (DIEA)
Solvent DMF or DCM
Temperature 0–25°C
Reaction Time 2–4 hours

Mechanism :
The Fmoc group is activated by DIEA, facilitating nucleophilic attack by the amino terminus of cysteine. This step yields Fmoc-Cys-OH , a protected cysteine derivative.

Sulfation of Thiol Group

The thiol (-SH) group is sulfated to form the sulfonatosulfanyl (-S-SO₃⁻) moiety using sulfur trioxide–DMF complex (SO₃·DMF). Tetrabutylammonium (TBA) counter-ions stabilize the intermediate sulfate group, enhancing acid stability.

Reaction Conditions

Parameter Value/Details Source
Sulfating Agent SO₃·DMF (5 equivalents)
Stabilizer TBA·OH (tetrabutylammonium hydroxide)
Solvent Anhydrous DMF
Temperature 25°C
Reaction Time 2–4 hours

Mechanism :
The thiolate (-S⁻) reacts with SO₃·DMF, forming a sulfonate intermediate. TBA·OH traps the sulfate group, preventing desulfation under acidic conditions.

Salt Formation

The sulfonic acid intermediate (Fmoc-Cys(SO₃H)-OH ) is neutralized with sodium hydroxide (NaOH) to yield the disodium salt.

Reaction Conditions

Parameter Value/Details Source
Base NaOH (2 equivalents)
Solvent Water/ethanol mixture
Temperature 0–25°C
Reaction Time 1–2 hours

Mechanism :
NaOH deprotonates both the sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups, yielding the disodium salt with two Na⁺ ions.

Reaction Optimization and Challenges

Solvent and Catalyst Selection

  • DMF is preferred for sulfation due to its high solubility for polar intermediates.
  • TBA·OH is critical for stabilizing the sulfonate group, reducing desulfation during purification.

Temperature and Time Management

  • Low temperatures (0–25°C) minimize side reactions during Fmoc protection and sulfation.
  • Prolonged reaction times (>4 hours) may lead to epimerization or β-piperidinylalanine formation, particularly for C-terminal cysteine residues.

Purification Strategies

Step Method Yield Loss Source
Fmoc Protection Silica gel chromatography 5–10%
Sulfation Recrystallization from DMF/ether 15–20%
Salt Formation Ion-exchange chromatography 5–10%

Characterization and Stability

Analytical Data

Property Value/Details Source
Molecular Formula C₂₅H₂₃N₂O₅S₂·2Na
Molecular Weight 435.37 g/mol
Stability in TFA <5% desulfation after 2 hours (95% TFA)
Solubility Soluble in DMF, THF, DCM

Spectroscopic Confirmation

  • ¹H NMR : Peaks for Fmoc (7.4–7.8 ppm), sulfonatosulfanyl (-S-SO₃⁻, δ 4.0–4.2 ppm).
  • MS : [M + Na]⁺ ion at m/z 435.37.

Applications in Peptide Synthesis

Role in SPPS

  • Sulfation Stability : The TBA-stabilized sulfonate group resists desulfation during TFA cleavage and HPLC purification.
  • Orthogonal Protection : Compatible with Fmoc/t-Bu strategies, enabling selective deprotection of other residues.

Examples of Use

Application Description Source
Sulfated Peptides Synthesis of glycosaminoglycan mimetics
Cyclic Peptides Disulfide-free cyclization via sulfonate

Challenges and Solutions

Challenge Solution Source
Thiol Oxidation Use inert atmosphere during sulfation
Epimerization Limit coupling time to <30 minutes
Low Solubility Use DMSO or TFA/DCM mixtures

Chemical Reactions Analysis

Types of Reactions

Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The sulfonatosulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The Fmoc group can be removed through reduction reactions, typically using reagents like piperidine.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate involves the protection of amino acids during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective addition of amino acids. The sulfonatosulfanyl group enhances the solubility of the compound in aqueous solutions, facilitating its use in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s uniqueness lies in its sulfonatosulfanyl group and disodium salt. Below is a comparative analysis with analogous Fmoc-protected amino acids:

Compound Name Substituent (R-group) Molecular Formula Molecular Weight Key Properties
Disodium 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate -S-SO₃⁻ (sulfonatosulfanyl) C₁₈H₁₅NNa₂O₆S₂ 467.40* High aqueous solubility due to sulfonate; disodium salt enhances stability .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid -C₆H₃(CH₃)- (o-tolyl) C₂₅H₂₃NO₄ 401.45 Lipophilic; used in hydrophobic peptide segments .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid -C₄H₃S- (thiophen-3-yl) C₂₂H₁₉NO₄S 393.46 Moderate solubility; introduces sulfur for metal coordination .
(R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-sulfanylpropanoic acid -SH (sulfanyl) C₁₈H₁₇NO₄S 343.40 Thiol-reactive; forms disulfide bonds in peptide cyclization .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid -C₈H₄ClN- (6-chloroindole) C₂₆H₂₁ClN₂O₄ 469.91 Bulky aromatic group; impacts peptide folding and receptor binding .

*Calculated molecular weight includes disodium counterions.

Key Observations:
  • Solubility : The sulfonatosulfanyl group and disodium salt confer exceptional water solubility, unlike lipophilic analogs (e.g., o-tolyl, indole derivatives) .
  • Reactivity : The sulfonatosulfanyl group is less nucleophilic compared to free thiols (-SH), reducing undesired disulfide formation during synthesis .
  • Stability : Ionic sulfonate enhances stability under acidic conditions compared to tert-butyl disulfide derivatives (e.g., Fmoc-Cys-OtBu) .

Research Findings and Data

Pharmacological Relevance (Indirect Comparison)

  • Thiophen-3-yl Derivative : Demonstrated utility in photodynamic therapy due to sulfur’s electron-rich properties .

Biological Activity

Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate, often abbreviated as Fmoc-S-sulfo-L-cysteine disodium, is a synthetic compound notable for its unique structural features, which include both an amino acid and sulfonate functionalities. This article delves into its biological activity, synthesis, and potential applications in biochemical research.

  • Molecular Formula : C18H17NNa2O7S2
  • Molecular Weight : 467.4 g/mol
  • IUPAC Name : Disodium (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate

The compound is characterized by the presence of a disodium salt form that enhances solubility and reactivity in biological systems, making it particularly useful in various biochemical applications.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Protection of Amino Groups : Using the Fmoc (fluorenylmethoxycarbonyl) protecting group to shield the amino functionality during synthesis.
  • Introduction of Sulfonate Group : Incorporating the sulfonate moiety to enhance solubility and reactivity.
  • Formation of Disodium Salt : Converting the compound into its disodium salt form to improve solubility in aqueous environments.

Interaction with Biomolecules

Preliminary studies suggest that this compound interacts with proteins through hydrogen bonding and hydrophobic interactions due to its amphiphilic nature. Its unique structure allows for versatile applications in peptide synthesis and bioconjugation strategies.

Case Studies and Research Findings

  • Peptide Synthesis : The compound has been utilized in peptide synthesis due to its ability to form stable conjugates with various amino acids and peptides. This property is particularly beneficial in constructing complex peptide sequences for therapeutic applications.
  • Bioconjugation Applications : Research indicates that this compound can be used in bioconjugation strategies, facilitating the attachment of biomolecules to surfaces or other macromolecules.
  • Binding Affinities : Interaction studies have shown that this compound displays significant binding affinities with specific proteins, which may lead to potential therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Fmoc-S-sulfo-L-cysteine disodiumC18H17NNa2O7S2Contains a sulfonate group; used in peptide synthesis
(S)-2-{[[(9H-fluoren-9-yl)methoxy]carbonyl]amino}-3-(tert-butoxy)propanoic acidC22H25NO5Similar Fmoc protection; lacks sulfonate functionality
(S)-2-{[(9H-fluoren-9-ylmethoxy)carbonylamino]-3-(1H-indol-3-yl)propanoic acidC23H26N2O4Incorporates an indole moiety; used in medicinal chemistry

This table illustrates how this compound stands out due to its combination of the Fmoc protecting group and the sulfonate moiety, enhancing its solubility and reactivity compared to similar compounds.

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